5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole
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Overview
Description
5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole is a heterocyclic compound that features a brominated thiophene ring fused with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromothiophene-2-carboxylic acid as a starting material, which undergoes cyclization with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the tetrazole ring can undergo reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and tetrazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiopheneboronic Acid: Similar in structure but contains a boronic acid group instead of a tetrazole ring.
5-(4-Bromophenyl)-2-methyl-2H-tetrazole: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness
5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole is unique due to the combination of the brominated thiophene and tetrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
619296-50-3 |
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Molecular Formula |
C6H5BrN4S |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methyltetrazole |
InChI |
InChI=1S/C6H5BrN4S/c1-11-9-6(8-10-11)4-2-3-5(7)12-4/h2-3H,1H3 |
InChI Key |
LKAAAMHVABTIAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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